Aeruginopeptin 95A Aeruginopeptin 95A Aeruginopeptin 95A is a cyclodepsipeptide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1941101
InChI: InChI=1S/C56H75N9O17/c1-7-28(2)44-56(81)82-31(5)46(63-48(73)37(21-23-42(57)71)58-52(77)45(29(3)66)62-51(76)41(70)27-34-15-19-36(69)20-16-34)53(78)60-39(25-33-13-17-35(68)18-14-33)49(74)59-38-22-24-43(72)65(54(38)79)47(30(4)67)55(80)64(6)40(50(75)61-44)26-32-11-9-8-10-12-32/h8-20,28-31,37-41,43-47,66-70,72H,7,21-27H2,1-6H3,(H2,57,71)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,73)/t28-,29+,30+,31+,37-,38-,39-,40-,41+,43+,44-,45-,46-,47-/m0/s1
SMILES:
Molecular Formula: C56H75N9O17
Molecular Weight: 1146.2 g/mol

Aeruginopeptin 95A

CAS No.:

Cat. No.: VC1941101

Molecular Formula: C56H75N9O17

Molecular Weight: 1146.2 g/mol

* For research use only. Not for human or veterinary use.

Aeruginopeptin 95A -

Specification

Molecular Formula C56H75N9O17
Molecular Weight 1146.2 g/mol
IUPAC Name (2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-8-[(2S)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]butanoyl]amino]pentanediamide
Standard InChI InChI=1S/C56H75N9O17/c1-7-28(2)44-56(81)82-31(5)46(63-48(73)37(21-23-42(57)71)58-52(77)45(29(3)66)62-51(76)41(70)27-34-15-19-36(69)20-16-34)53(78)60-39(25-33-13-17-35(68)18-14-33)49(74)59-38-22-24-43(72)65(54(38)79)47(30(4)67)55(80)64(6)40(50(75)61-44)26-32-11-9-8-10-12-32/h8-20,28-31,37-41,43-47,66-70,72H,7,21-27H2,1-6H3,(H2,57,71)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,73)/t28-,29+,30+,31+,37-,38-,39-,40-,41+,43+,44-,45-,46-,47-/m0/s1
Standard InChI Key BIEZHRIRLVWXFT-FDAUJORUSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)O)O)CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](CC5=CC=C(C=C5)O)O)C
Canonical SMILES CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)O)O)CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)O)C

Introduction

Chemical Structure and Properties

Aeruginopeptin 95A is a cyclic peptide produced by certain strains of cyanobacteria, particularly from the genus Microcystis. The compound possesses a molecular formula of C34H49N7O8 and exhibits a unique cyclic structure that is characteristic of many peptides produced by cyanobacteria. This complex structural arrangement contributes significantly to its biological activity and enzyme interactions. The compound's structural integrity is maintained through the specific arrangement of multiple amino acid residues in a cyclic configuration.

Mass spectrometric analysis has identified Aeruginopeptin 95A with a characteristic m/z value of 1129.04 [M + H − H2O]+ during liquid chromatography-mass spectrometry (LC-MS) analysis . This specific mass signature serves as an important identifier when isolating and characterizing the compound from environmental or laboratory samples.

Structural Comparison with Related Compounds

Aeruginopeptin 95A belongs to a family of structurally similar cyclic peptides produced by cyanobacteria. These related compounds share key structural elements but differ in specific amino acid compositions, resulting in varied biological activities. The table below provides a comparative analysis of Aeruginopeptin 95A and its structural analogs:

Compound NameBiological SourceNotable FeaturesBiological ActivityReference
Aeruginopeptin 95AMicrocystis aeruginosam/z 1129.04 [M + H − H2O]+Protease inhibitor
Aeruginopeptin 95BMicrocystis aeruginosam/z 1132.92 [M + H − H2O]+Protease inhibitor
Aeruginopeptin 228-AMicrocystis aeruginosam/z 1028.27 [M + H − H2O]+Protease inhibitor
Aeruginopeptin 228-BMicrocystis aeruginosam/z 1031.91 [M + H − H2O]+, inhibits fVIIaProtease inhibitor
Aeruginopeptin 917S-A to 917S-CMicrocystis aeruginosaDifferent structural variantsProtease inhibitor, cytotoxic

These structural variations among the aeruginopeptin family members result in different biological activity profiles, highlighting the importance of precise molecular architecture in determining functional properties.

Biological Source and Production

Cyanobacterial Origin

Aeruginopeptin 95A is biosynthesized by specific strains of cyanobacteria, with Microcystis aeruginosa being the primary producer organism . Cyanobacteria represent one of the most prolific sources of bioactive secondary metabolites, including a diverse array of peptides with various biological activities. Microcystis species are particularly noted for their production of structurally complex peptides including microcystins, microginins, and aeruginopeptins.

The specific strain TAC 95 of Microcystis aeruginosa has been documented as a producer of Aeruginopeptin 95A . This strain specificity is important for both ecological understanding and targeted isolation efforts in research settings. The ecological role of Aeruginopeptin 95A in cyanobacterial communities remains an area requiring further investigation.

Isolation and Characterization Methodology

The isolation of Aeruginopeptin 95A from cyanobacterial biomass involves a systematic extraction and purification process. Based on documented procedures, the isolation typically follows these steps:

  • Collection and cultivation of appropriate cyanobacterial strains

  • Cell disruption through acidification of algal cells

  • Initial fractionation using reverse phase chromatography

  • Solid phase extraction using methanol gradients

  • Further purification and characterization by liquid chromatography-mass spectrometry

In the specific case of isolating Aeruginopeptin 95A from the TAC 95 strain, the compound has been found to co-elute with compound 30 in the 60% methanol fraction . During chromatographic separation, Aeruginopeptin 95A and 95B elute sequentially, requiring careful isolation techniques to obtain pure compounds.

Biological Activity Profile

Comparative Inhibitory Activities

The following table summarizes and compares the serine protease inhibitory activities of Aeruginopeptin 95A and related compounds:

CompoundThrombin Inhibition (10, 1 μg/mL)fVIIa Inhibition (100, 10 μg/mL)fVIIa-sTF Inhibition (100, 10, 1 μg/mL)
Aeruginopeptin 95A(−)(−)(−)
Aeruginopeptin 95B(−)(−)(−)
Aeruginopeptin 228-B(−)(+)(−)
Aeruginopeptin 917S-A/B/C(−)(−)(−)

This comparison reveals that despite structural similarities, significant functional differences exist among aeruginopeptins, with Aeruginopeptin 228-B demonstrating a distinct inhibition profile compared to the other family members .

Analytical Detection and Characterization

Chromatographic and Mass Spectrometric Analysis

The detection and characterization of Aeruginopeptin 95A in complex biological samples typically employ liquid chromatography coupled with mass spectrometry (LC-MS). This analytical approach allows for the identification of the compound based on both its chromatographic retention behavior and mass spectrometric signature.

When analyzed by LC-MS, Aeruginopeptin 95A demonstrates a characteristic mass peak at m/z 1129.04 [M + H − H2O]+ in positive ionization mode . This distinctive mass fingerprint, combined with its specific elution profile during chromatographic separation, enables reliable identification and characterization of the compound from cyanobacterial extracts.

Isolation from Complex Mixtures

The isolation of Aeruginopeptin 95A from cyanobacterial extracts typically requires addressing the challenge of co-eluting compounds. As documented in the analysis of the TAC 95 strain, Aeruginopeptin 95A co-elutes with other compounds including Aeruginopeptin 95B in the 60% methanol fraction . This co-elution necessitates additional separation techniques to achieve pure compound isolation.

The chromatographic profile of fractions containing Aeruginopeptin 95A often reveals multiple peaks corresponding to related compounds, highlighting the complexity of cyanobacterial extracts and the challenges in isolating individual compounds. The following retention time and mass spectral data have been reported for fractions containing Aeruginopeptin 95A:

Retention Time (min)m/zAssignment
15.41129.04Aeruginopeptin 95A [M + H − H2O]+
15.11132.92Aeruginopeptin 95B [M + H − H2O]+

These characteristic retention times and mass spectral signatures facilitate the identification and isolation of Aeruginopeptin 95A from complex mixtures.

Research Significance and Applications

Contribution to Cyanobacterial Chemodiversity

Aeruginopeptin 95A represents an important component of the chemical diversity produced by cyanobacteria. The vast array of secondary metabolites synthesized by these organisms, including cyclic peptides like Aeruginopeptin 95A, contributes significantly to the understanding of natural product chemistry and biosynthetic pathways in cyanobacteria .

Research on cyanobacterial peptides, including aeruginopeptins, has expanded our knowledge of the structural diversity and functional versatility of these compounds. Aeruginopeptin 95A, with its unique structural features and selective biological activity, serves as an illustrative example of the specialized metabolites produced by these ancient photosynthetic organisms.

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